1-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propan-2-ol
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Overview
Description
1-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propan-2-ol is a complex organic compound characterized by the presence of a nitro group, a pyrrolidine ring, and an amino alcohol moiety
Preparation Methods
The synthesis of 1-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propan-2-ol typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propan-2-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of nitroaromatic compounds with biological systems, which can provide insights into their toxicity and metabolism[][3].
Mechanism of Action
The mechanism of action of 1-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrrolidine ring and amino alcohol moiety contribute to the compound’s ability to bind to specific proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar compounds include:
2-Nitro-5-(pyrrolidin-1-yl)aniline: Shares the nitro and pyrrolidine groups but lacks the amino alcohol moiety.
1-{[2-Nitro-5-(morpholin-1-yl)phenyl]amino}propan-2-ol: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
2-Nitro-5-(piperidin-1-yl)aniline: Contains a piperidine ring instead of a pyrrolidine ring.
1-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propan-2-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
1-(2-nitro-5-pyrrolidin-1-ylanilino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-10(17)9-14-12-8-11(15-6-2-3-7-15)4-5-13(12)16(18)19/h4-5,8,10,14,17H,2-3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSPZOVABAKXAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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